

# (3S)-(-)-3-(Dimethylamino)pyrrolidine synthesis and characterization

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## Compound of Interest

Compound Name: (3S)-(-)-3-(Dimethylamino)pyrrolidine

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An In-depth Technical Guide to the Synthesis and Characterization of **(3S)-(-)-3-(Dimethylamino)pyrrolidine**

## For Researchers, Scientists, and Drug Development Professionals

**(3S)-(-)-3-(Dimethylamino)pyrrolidine** is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereochemically defined pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. This guide provides a comprehensive overview of a common synthetic route and the essential characterization data for this compound.

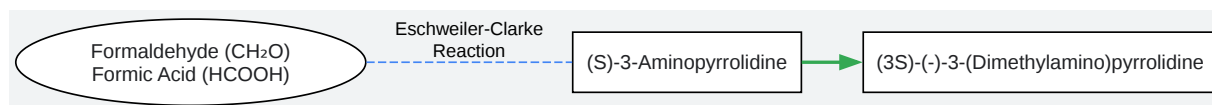
## Synthesis of (3S)-(-)-3-(Dimethylamino)pyrrolidine

The most direct and efficient synthesis of **(3S)-(-)-3-(Dimethylamino)pyrrolidine** involves the double N-methylation of a chiral precursor, (S)-3-Aminopyrrolidine, via reductive amination. This method, often referred to as the Eschweiler-Clarke reaction, utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot reaction is known for its high yields and operational simplicity.

An alternative, though more lengthy, approach could start from L-aspartic acid, which would require multiple steps including reduction, cyclization, and functional group manipulations to

arrive at the target molecule.<sup>[1]</sup> However, for efficiency, the reductive amination of (S)-3-aminopyrrolidine is the preferred method.

The synthesis pathway is visualized below.



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Caption: Synthesis of **(3S)-(-)-3-(Dimethylamino)pyrrolidine** via Eschweiler-Clarke reaction.

## Experimental Protocol: Eschweiler-Clarke Reductive Amination

This protocol details the synthesis of **(3S)-(-)-3-(Dimethylamino)pyrrolidine** from (S)-3-Aminopyrrolidine dihydrochloride, a common commercially available starting material.

Materials:

- (S)-3-Aminopyrrolidine dihydrochloride
- Formic acid (≥95%)
- Formaldehyde (37 wt. % in H<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water

Procedure:

- **Free Base Generation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-Aminopyrrolidine dihydrochloride (1.0 eq) in water. Cool the solution in an ice bath (0-5 °C).
- Slowly add a concentrated aqueous solution of sodium hydroxide (2.2 eq) to the stirred solution, ensuring the temperature remains below 10 °C. The pH of the solution should be >12.
- **Reaction Setup:** To the cold solution of the free amine, add formic acid (3.0 eq) followed by the slow, dropwise addition of aqueous formaldehyde (2.5 eq).
- **Reaction Execution:** After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Make the solution strongly basic (pH >12) by the careful addition of solid NaOH or a concentrated aqueous solution.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **(3S)-(-)-3-(Dimethylamino)pyrrolidine** can be purified by fractional distillation under reduced pressure to obtain the final product as a colorless to pale yellow liquid.

## Characterization Data

Proper characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **(3S)-(-)-3-(Dimethylamino)pyrrolidine**.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub>	[2]
Molecular Weight	114.19 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	N/A
Boiling Point	166 °C at 760 mmHg	[3]
Density	0.899 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.4650	[3]
Specific Rotation ([α] <sub>20/D</sub> )	-14°, c = 1 in ethanol (for the (R)-(+)-enantiomer: +14°)	[3]
CAS Number	132883-44-4	[2]

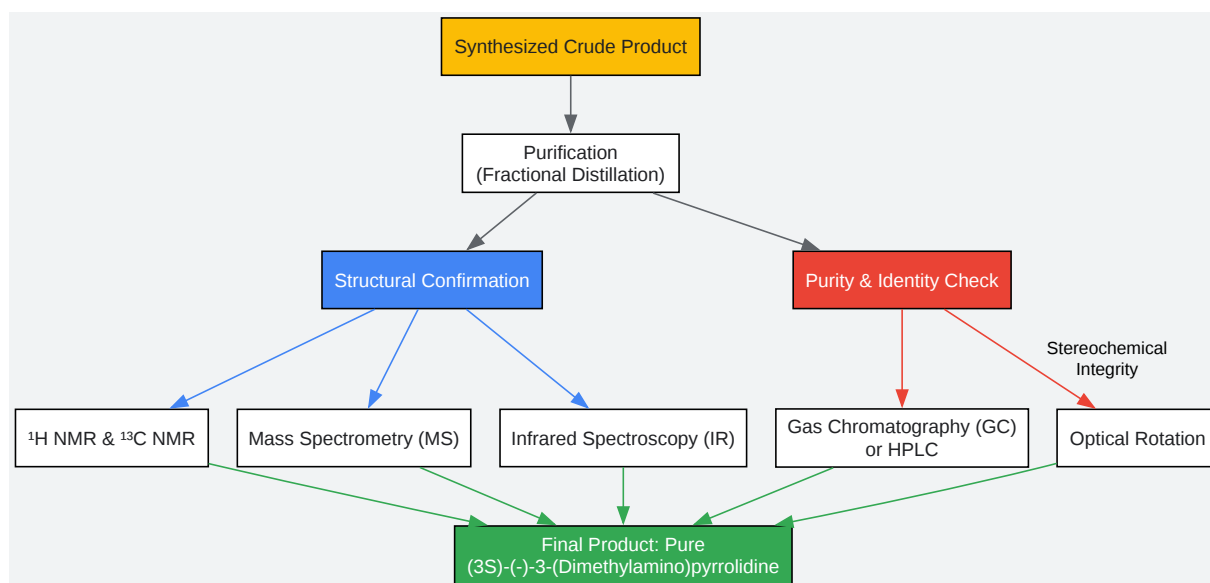
## Spectroscopic Data (Expected)

The following table outlines the expected spectroscopic data based on the structure of **(3S)-(-)-3-(Dimethylamino)pyrrolidine**. Actual observed values may vary slightly based on the solvent and instrument used.

Technique	Expected Characteristics
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~2.2-2.4 ppm (s, 6H): Singlet for the two methyl groups of the dimethylamino moiety ( $-\text{N}(\text{CH}_3)_2$ ). $\delta$ ~1.6-2.1 ppm (m, 2H): Multiplet for the C4 methylene protons ( $-\text{CH}_2-$ ). $\delta$ ~2.6-3.2 ppm (m, 5H): Complex overlapping multiplets for the C2, C5 methylene protons ( $-\text{CH}_2-\text{N}-\text{CH}_2-$ ) and the C3 methine proton ( $-\text{CH}-$ ). $\delta$ ~1.5-2.5 ppm (br s, 1H): Broad singlet for the secondary amine proton ( $-\text{NH}-$ ).
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~42-44 ppm: Signal for the dimethylamino carbons ( $-\text{N}(\text{CH}_3)_2$ ). $\delta$ ~62-65 ppm: Signal for the C3 methine carbon. $\delta$ ~48-52 ppm: Signal for the C5 methylene carbon. $\delta$ ~45-48 ppm: Signal for the C2 methylene carbon. $\delta$ ~30-33 ppm: Signal for the C4 methylene carbon.
FT-IR (neat, $\text{cm}^{-1}$ )	~3300-3400 (broad): N-H stretching of the secondary amine. ~2950-2800: C-H stretching of alkyl groups. ~2780-2820 (Bohlmann bands): Characteristic C-H stretch for amines. ~1450: C-H bending. ~1100-1200: C-N stretching.
Mass Spec (EI)	$m/z$ 114 ( $\text{M}^+$ ): Molecular ion peak. $m/z$ 99: Fragment corresponding to the loss of a methyl group ( $[\text{M}-\text{CH}_3]^+$ ). $m/z$ 70: Prominent fragment from the cleavage of the dimethylamino group.

## Characterization Workflow

A logical workflow is essential for the systematic characterization of the newly synthesized compound. This ensures that the material's identity, purity, and stereochemistry are confirmed before its use in further applications.



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Caption: Logical workflow for the characterization of synthesized compounds.

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## References

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